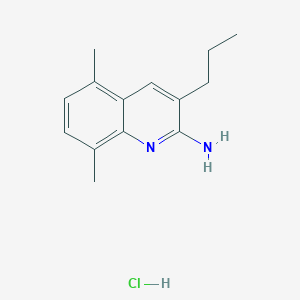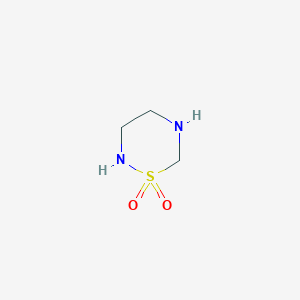
1,2,5-Thiadiazinane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Thiadiazinane 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,5-Thiadiazinane 1,1-dioxide can be synthesized through various methods. One common approach involves the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors . The β-aminoethane sulfonamides are obtained through sequential Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides, followed by further DBU-mediated sulfur (VI) fluoride exchange (SuFEx) reaction with amines at the S–F bond .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,5-Thiadiazinane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,5-Thiadiazinane 1,1-dioxide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a β-amyloid precursor protein cleaving enzyme (BACE 1) inhibitor, which is relevant for the treatment of Alzheimer’s disease.
Antibacterial Agents: It displays cytotoxic activity against certain human tumor cells and is used as an antibacterial agent.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2,5-thiadiazinane 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, as a BACE 1 inhibitor, the compound binds to the enzyme’s active site, preventing the cleavage of the β-amyloid precursor protein and thereby reducing the formation of amyloid plaques associated with Alzheimer’s disease . The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes .
Comparaison Avec Des Composés Similaires
1,2,4-Thiadiazinane 1,1-dioxide: This compound shares a similar ring structure but differs in the position of the nitrogen and sulfur atoms.
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its biological activities, including antimicrobial, antiviral, and antihypertensive properties.
Uniqueness: 1,2,5-Thiadiazinane 1,1-dioxide is unique due to its specific ring structure and the position of the nitrogen and sulfur atoms, which confer distinct chemical properties and biological activities. Its potential as a BACE 1 inhibitor and antibacterial agent highlights its significance in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C3H8N2O2S |
|---|---|
Poids moléculaire |
136.18 g/mol |
Nom IUPAC |
1,2,5-thiadiazinane 1,1-dioxide |
InChI |
InChI=1S/C3H8N2O2S/c6-8(7)3-4-1-2-5-8/h4-5H,1-3H2 |
Clé InChI |
IXAZIGSJNTYTGJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNS(=O)(=O)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


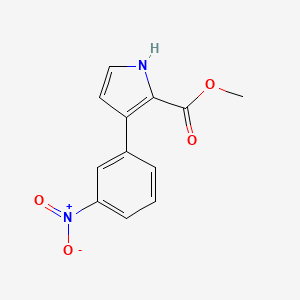
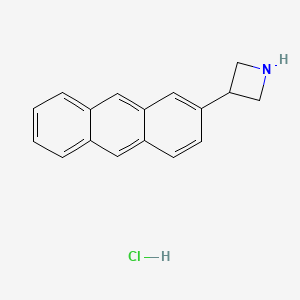
![3-[7-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13706827.png)
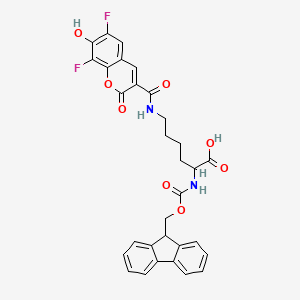
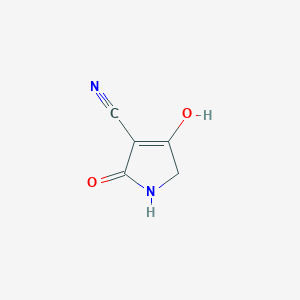

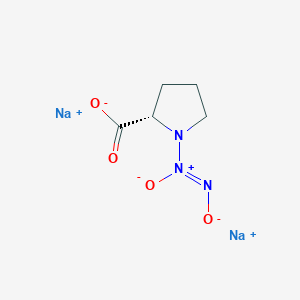
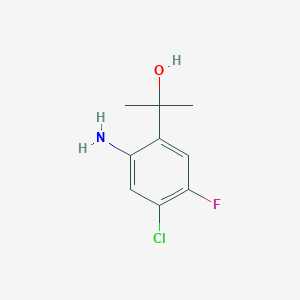
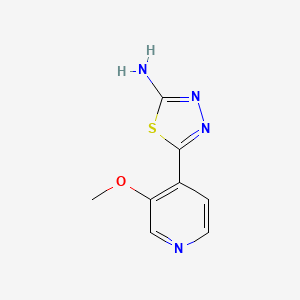
![Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13706865.png)
![4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B13706887.png)
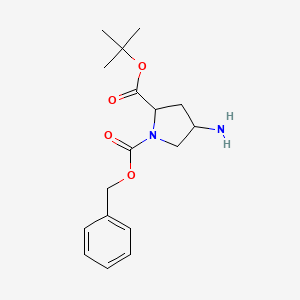
![Methyl 3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13706893.png)
